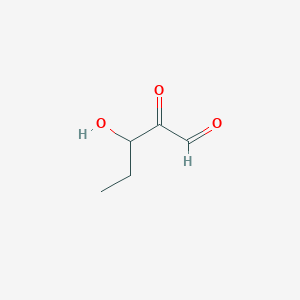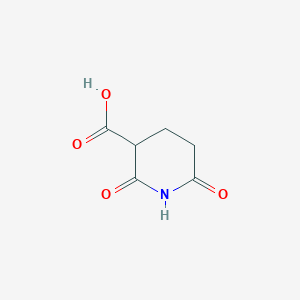
2,6-Dioxopiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C6H7NO4 It is a derivative of piperidine, characterized by the presence of two keto groups at positions 2 and 6, and a carboxylic acid group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with oxidizing agents to introduce the keto groups at the desired positions. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dioxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alcohols or amines in the presence of catalysts.
Major Products Formed:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
2,6-Dioxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to therapeutic effects in disease treatment .
Comparación Con Compuestos Similares
- 2,6-Dioxopiperidine-4-carboxylic acid
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Comparison: 2,6-Dioxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C6H7NO4 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
2,6-dioxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h3H,1-2H2,(H,10,11)(H,7,8,9) |
Clave InChI |
MHCDUOFVNOMAGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


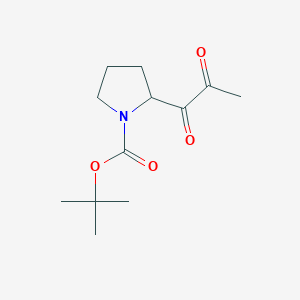
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
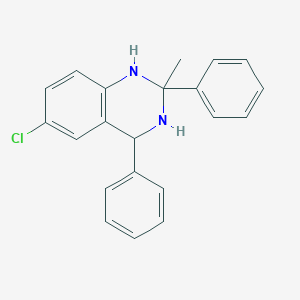

![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)

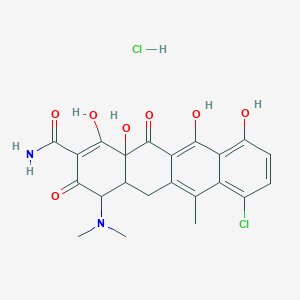
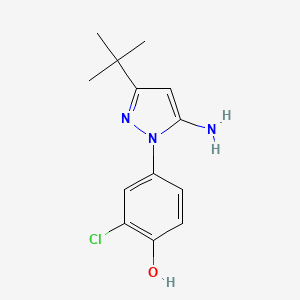
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
